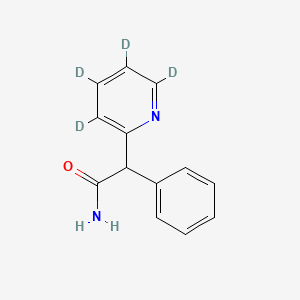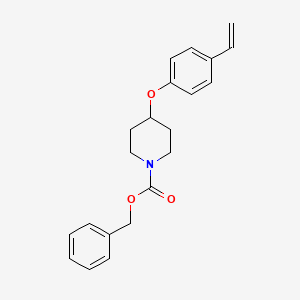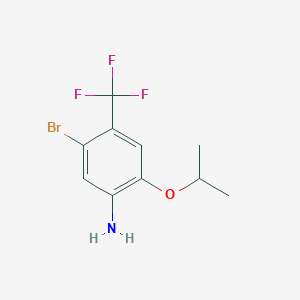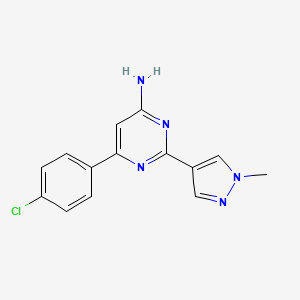
6-(4-Chlorophenyl)-2-(1-methyl-4-pyrazolyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD31978046” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31978046” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of “MFCD31978046” is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and advanced purification techniques to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD31978046” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, with reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
“MFCD31978046” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “MFCD31978046” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
“MFCD31978046” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include “MFCD31978047” and “MFCD31978048”.
Uniqueness: “MFCD31978046” stands out due to its specific reactivity and stability under various conditions, making it more versatile in different applications.
This detailed article provides a comprehensive overview of “MFCD31978046”, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H12ClN5 |
|---|---|
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H12ClN5/c1-20-8-10(7-17-20)14-18-12(6-13(16)19-14)9-2-4-11(15)5-3-9/h2-8H,1H3,(H2,16,18,19) |
Clé InChI |
URTIAFNSGWJBSP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


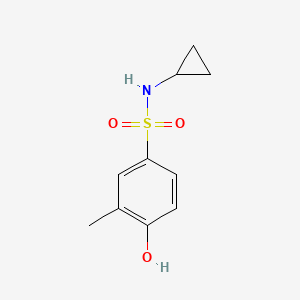
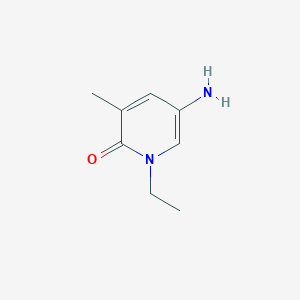
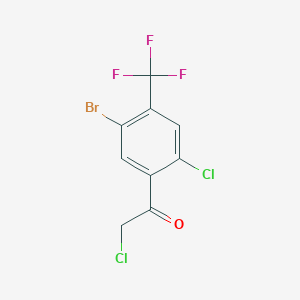
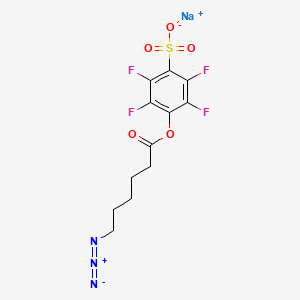
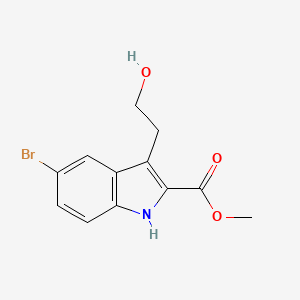
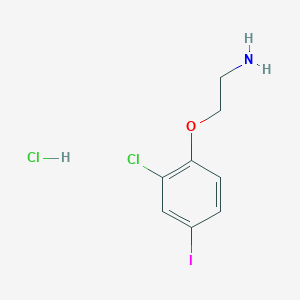
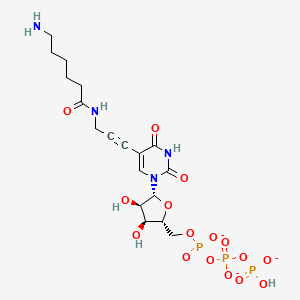
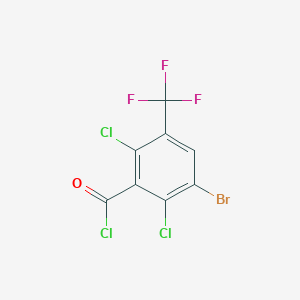
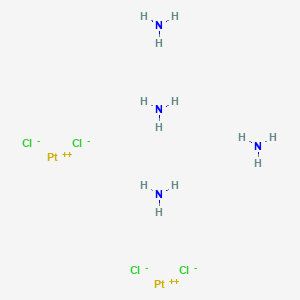
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
